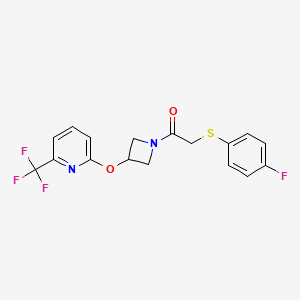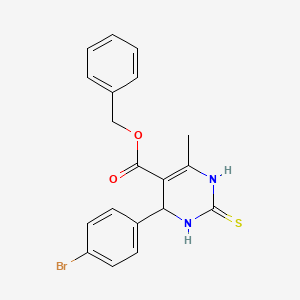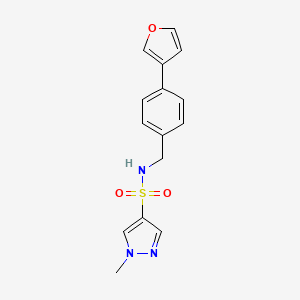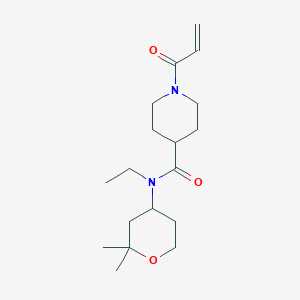
1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-(cyclopentylthio)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-(cyclopentylthio)ethanone is a chemical compound that has shown promising results in scientific research. This compound has gained the attention of researchers due to its potential therapeutic applications in various diseases.
科学的研究の応用
Synthesis and Characterization
The synthesis of related pyrazole derivatives, such as in the study of novel pyrazoles leading to the identification of a σ1 receptor antagonist clinical candidate for pain management, demonstrates the compound's relevance in medicinal chemistry. The synthesis process involves multiple steps, including reactions with phenyl isothiocyanate and active halogen-containing compounds, highlighting the compound's versatility in chemical transformations and potential as a precursor for various pharmacologically active molecules (Díaz et al., 2020).
Antiviral Activity
Research on derivatives of pyrazole compounds has shown potential antiviral activities, as indicated by the synthesis of heterocyclic compounds that were evaluated for their cytotoxicity, anti-HSV1, and anti-HAV-MBB activity. This suggests that compounds with a similar structural framework could be explored for their antiviral properties, offering potential pathways for the development of new antiviral drugs (Attaby et al., 2006).
Antimicrobial Activity
The structural motif of pyrazole has also been implicated in antimicrobial activity. For instance, the synthesis and characterization of novel 3,4-disubstituted pyrazole derivatives demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria, indicating the potential for developing new antimicrobial agents based on this chemical structure (AKULA et al., 2019).
Molecular Interaction Studies
The detailed study of molecular interactions, such as the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor, provides foundational knowledge on how structural modifications can influence biological activity. Such insights are crucial for the rational design of compounds with targeted biological effects (Shim et al., 2002).
特性
IUPAC Name |
2-cyclopentylsulfanyl-1-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3OS/c20-16(13-21-15-4-1-2-5-15)18-10-6-14(7-11-18)12-19-9-3-8-17-19/h3,8-9,14-15H,1-2,4-7,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSDBFCDBXMYQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CCC(CC2)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-(cyclopentylthio)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{Methyl[1-(4-methylphenyl)-1-oxopropan-2-yl]amino}propanenitrile hydrochloride](/img/structure/B2861606.png)
![3-(Morpholin-4-yl)-3-oxo-2-[5-(trifluoromethyl)pyridin-2-yl]propanenitrile](/img/structure/B2861607.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2861608.png)

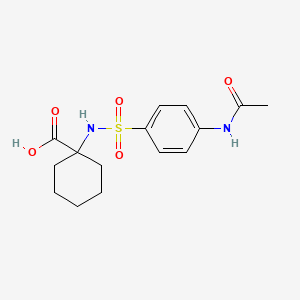
![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2861614.png)
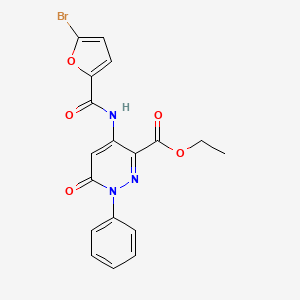
![1-(Furan-3-yl)-2-[(9-methylpurin-6-yl)amino]-1-thiophen-2-ylethanol](/img/structure/B2861617.png)
![N-[1-(2-Phenylbutanoyl)piperidin-4-yl]prop-2-enamide](/img/structure/B2861619.png)
![4-methyl-N-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methyl}benzenecarboxamide](/img/structure/B2861620.png)
